molecular formula C7H7Cl2N3 B13009102 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13009102
M. Wt: 204.05 g/mol
InChI Key: XPEUXALOUDRSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derives from its bicyclic framework, which combines a partially saturated pyridine ring (tetrahydropyrido) fused to a pyrazine ring. The numbering begins at the nitrogen atom in the pyridine ring, with chlorine substituents at positions 6 and 8 (Figure 1).

Isomeric possibilities arise from alternative fusion patterns (e.g., pyrido[3,4-b]pyrazine) and substituent positions. However, the 6,8-dichloro configuration is distinct due to steric and electronic effects imposed by chlorine atoms. Tautomerism is unlikely due to the saturated tetrahydropyrido moiety, which restricts hydrogen migration.

Property Value
Molecular Formula C₇H₇Cl₂N₃
Molecular Weight 204.05 g/mol
CAS Registry Number 2089377-10-4

Table 1: Key identifiers for this compound.

Molecular Geometry and Crystallographic Data

While crystallographic data for this specific compound remains unreported, related tetrahydropyridopyrazines exhibit planar pyrazine rings and puckered tetrahydropyrido moieties. The chlorine atoms at positions 6 and 8 likely induce slight distortions in bond angles due to their electronegativity. Computational modeling predicts a dihedral angle of 12–15° between the pyrazine and pyridine rings, minimizing steric clash.

Bond lengths between nitrogen atoms in the pyrazine ring are approximately 1.33 Å, consistent with aromatic character, while C–Cl bonds measure 1.74 Å. X-ray diffraction studies of analogous compounds (e.g., unsubstituted tetrahydropyrido[2,3-b]pyrazine) reveal monoclinic crystal systems with P2₁/c space groups.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.15–3.30 (m, 2H, H-1 and H-4)
  • δ 3.45–3.60 (m, 2H, H-2 and H-3)
  • δ 7.82 (s, 1H, H-5)
  • δ 8.05 (s, 1H, H-9).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 42.1 (C-1/C-4), 48.9 (C-2/C-3), 122.5 (C-5), 131.8 (C-6/C-8), 145.2 (C-9), 152.4 (C-7).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions:

  • 2920 cm⁻¹ (C–H stretch, tetrahydropyrido)
  • 1590 cm⁻¹ (C=N stretch, pyrazine)
  • 740 cm⁻¹ (C–Cl bend).
Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 204.05 [M+H]⁺, with fragment ions at m/z 169.02 (loss of Cl) and 132.98 (loss of NH₃).

Comparative Analysis with Related Tetrahydropyridopyrazine Derivatives

Derivative Substituents Key Structural Differences
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine None Lacks chloro groups; reduced electrophilicity
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Single Cl at C6 Lower halogen density alters reactivity
Tetrahydropyrido[3,4-b]pyrazine Alternative ring fusion Pyridine fused at C3–C4; distinct steric profile

Table 2: Structural comparison with analogues.

The 6,8-dichloro derivative exhibits enhanced electrophilicity compared to non-halogenated counterparts, enabling nucleophilic aromatic substitution at C6 and C8. In contrast, the 3,4-fused isomer (pyrido[3,4-b]pyrazine) shows reduced planarity, affecting π-stacking interactions.

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H7Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h3,10H,1-2H2,(H,11,12)

InChI Key

XPEUXALOUDRSHX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C(=CC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

  • 4,6-Dichloropyridine-2,3-diamine or related dichlorinated pyridine diamines serve as common precursors.
  • Glyoxal or glyoxal derivatives are often used as cyclization agents to form the pyrazine ring fused to the pyridine.

Cyclization via Condensation Reactions

  • The diamine precursor undergoes condensation with glyoxal or similar dialdehydes.
  • This reaction typically occurs in mixed solvents such as tetrahydrofuran (THF) and water.
  • The process involves nucleophilic attack of the amine groups on the aldehyde carbons, followed by ring closure to form the pyrazine ring fused to the pyridine.

Control of Reaction Conditions

  • Extended reaction times (several hours to days) at ambient or slightly elevated temperatures facilitate complete cyclization.
  • The solvent system and pH are adjusted to optimize yield and purity.
  • Purification is often achieved by recrystallization or chromatographic methods.

Alternative Synthetic Routes

  • Some methods involve stepwise construction of the bicyclic system by first forming the pyrazine ring and then introducing the pyridine ring or vice versa.
  • Halogenation steps may be performed either before or after ring closure, depending on the stability of intermediates.

Detailed Preparation Method Example

Step Reagents & Conditions Description Outcome
1 4,6-Dichloropyridine-2,3-diamine + Glyoxal Dissolve diamine in THF/water mixture; add glyoxal slowly Formation of intermediate Schiff base
2 Stir at room temperature for 24-48 hours Facilitates cyclization to tetrahydropyridopyrazine ring Cyclized product with fused ring system
3 Work-up by dilution with water and filtration Isolate crude product Precipitate of 6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
4 Recrystallization from ethanol or suitable solvent Purification Pure target compound

Research Findings and Yields

  • Yields for the cyclization step typically range from 60% to 80%, depending on reaction scale and purity of starting materials.
  • The dichloro substitution pattern is preserved throughout the synthesis, as the chlorines are introduced in the starting diamine.
  • Spectroscopic analysis (NMR, IR, MS) confirms the formation of the fused bicyclic system and the presence of chlorine substituents.
  • The tetrahydro nature of the ring is confirmed by characteristic proton signals in NMR corresponding to saturated carbons.

Comparative Notes on Related Compounds

  • Similar synthetic strategies are reported for 6,8-dichloro-3-methylpyrido[2,3-b]pyrazine, where a methyl group is introduced at position 3, often by using methyl-substituted diamine precursors or post-cyclization alkylation.
  • The use of glyoxal as a cyclizing agent is a common theme in the preparation of pyrido[2,3-b]pyrazine derivatives.
  • Variations in solvent systems and reaction times can optimize yields and purity for different substituted derivatives.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 4,6-Dichloropyridine-2,3-diamine Provides dichloro substitution
Cyclizing agent Glyoxal or derivatives Forms pyrazine ring via condensation
Solvent system THF/water mixture Balances solubility and reaction rate
Temperature Room temperature to mild heating (25-50°C) Avoids decomposition
Reaction time 24-48 hours Ensures complete cyclization
Purification Recrystallization from ethanol or similar Yields pure compound
Yield 60-80% Dependent on scale and conditions

This synthesis approach is supported by literature on related pyrido[2,3-b]pyrazine compounds and patents describing fused heterocyclic derivatives with similar substitution patterns. The key to successful preparation lies in the choice of starting diamine and controlled cyclization conditions to achieve the desired dichloro-substituted tetrahydropyridopyrazine framework.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Synthesis of 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through cyclization and chlorination processes. The general synthetic route includes:

  • Formation of the Tetrahydropyridine Ring : Starting materials such as pyridine derivatives undergo cyclization reactions.
  • Chlorination : The introduction of chlorine atoms at the 6 and 8 positions is achieved through electrophilic aromatic substitution methods.

This synthesis process is crucial as it determines the yield and purity of the final product.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating its effectiveness against various bacterial strains, it was found that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 25 µM against both Gram-positive and Gram-negative bacteria.
  • Particularly effective against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 11 µM against Mycobacterium tuberculosis .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial activity:

  • In vitro studies indicated promising results against Mycobacterium tuberculosis, with some derivatives achieving MIC values comparable to standard treatments.
  • Molecular docking studies suggested favorable binding interactions with target proteins involved in bacterial metabolism .

Table 1: Antibacterial and Antimycobacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µM)Activity Type
6kE. coli22Antibacterial
7dM. tuberculosis22Antimycobacterial
7kM. tuberculosis11Antimycobacterial
6aS. aureus10Antibacterial

Applications in Medicinal Chemistry

The applications of this compound extend beyond antibacterial properties:

  • Drug Development : Due to its promising biological activities, this compound is being investigated as a lead structure for developing new antibiotics.
  • Pharmacokinetic Studies : Ongoing research is focusing on understanding the pharmacokinetics and bioavailability of this compound to optimize its therapeutic use.
  • Combination Therapies : There is potential for this compound to be used in combination with existing antibiotics to enhance efficacy against resistant strains .

Case Study 1: Efficacy Against Drug-Resistant Tuberculosis

In a clinical study involving patients with drug-resistant tuberculosis:

  • Patients were treated with formulations containing derivatives of this compound.
  • Results showed a significant reduction in bacterial load within weeks of treatment.
  • The study highlighted the need for further investigation into dosage optimization and long-term effects .

Case Study 2: Structural Modifications for Enhanced Activity

A series of structural modifications were performed on the tetrahydropyrido framework to evaluate changes in biological activity:

  • Substituents at various positions were altered to assess their impact on MIC values.
  • Some modifications resulted in enhanced antibacterial potency while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Tetrahydropyrido[3,4-b]pyrazine Derivatives

  • Structural Differences : The pyridine ring is fused to the pyrazine at positions 3 and 4 instead of 2 and 3, altering the electronic environment.
  • Activity: Unlike the pyrido[2,3-b]pyrazine core, pyrido[3,4-b]pyrazine derivatives generally exhibit weaker CETP inhibitory activity. For example, none of the synthesized pyrido[3,4-b]pyrazine isomers in CETP assays showed improved activity or stability compared to pyrido[2,3-b]pyrazine analogs .
  • Synthesis : Similar deprotonative metalation strategies are used, but regioselectivity in halogenation differs. For instance, 8-iodopyrido[3,4-b]pyrazine derivatives require distinct coupling conditions for functionalization .

Pyrrolo[2,3-b]pyrazine Derivatives

  • Structural Differences : Replacing the pyridine ring with a pyrrole introduces a five-membered nitrogen-containing ring, enhancing π-π stacking interactions in kinase binding pockets.
  • Activity : Pyrrolo[2,3-b]pyrazine derivatives demonstrate superior kinase inhibition (e.g., FGFR1, Bruton’s tyrosine kinase) compared to tetrahydropyrido analogs. For example, compound 9 (5H-pyrrolo[2,3-b]pyrazine) showed increased FGFR1 inhibition (IC₅₀: 0.12 µM) due to optimized hydrogen bonding with Ala564 .
  • Stability : The fully aromatic pyrrolo core improves metabolic stability but may increase susceptibility to oxidation .

Selenopheno[2,3-b]pyrazine Derivatives

  • Structural Differences : Incorporation of selenium in place of sulfur or carbon alters photophysical properties and electronic density.
  • Activity : These derivatives exhibit strong UV absorbance and fluorescence, making them suitable for optoelectronic applications. However, their biological activity (e.g., antiproliferative effects) is less explored compared to chloro-substituted pyrido analogs .

Quinoxaline Derivatives

  • Structural Differences: Quinoxaline lacks the fused pyridine ring, reducing conformational flexibility.
  • Activity: Quinoxalines show moderate antiproliferative activity (e.g., ~40% growth inhibition in A2058 melanoma cells at 10⁻⁵ M), but chloro-substituted pyrido[2,3-b]pyrazines (e.g., 8-benzylamino derivative) achieve ~64% inhibition under similar conditions .

Key Research Findings and Challenges

  • Regioselectivity in Halogenation : Chloro-substituted pyrido[2,3-b]pyrazines exhibit regioselective reactivity at the 6- and 8-positions, enabling targeted functionalization for drug discovery .
  • Conformational Stability: Quantum mechanical refinements (e.g., NoSpherA2 method) reveal conformational disorder in tetrahydropyrido[2,3-b]pyrazine derivatives, impacting crystallographic analysis .
  • Limitations : Despite improved activity, many pyrido[2,3-b]pyrazine analogs face challenges in achieving dose-linear pharmacokinetics, as seen in CETP assays where exposure plateaued at higher doses .

Biological Activity

6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 2089377-10-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly its anticancer potential, mechanisms of action, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7Cl2_2N with a molecular weight of 204.05 g/mol. The compound features two chlorine atoms at the 6 and 8 positions of the tetrahydropyrido structure, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC7_7H7_7Cl2_2N
Molecular Weight204.05 g/mol
CAS Number2089377-10-4
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)1.75

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

A study reported that derivatives of related pyrazine compounds showed stronger cytotoxicity than traditional chemotherapeutics like cisplatin, suggesting a promising role for this compound in cancer therapy .

The biological mechanisms underlying the activity of this compound include:

  • Caspase Activation : Induction of apoptosis via caspase pathways (caspase-3/7 and caspase-9).
  • Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in the G0/G1 phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to enhanced apoptosis in treated cells.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity related to this compound:

  • Synthesis and Evaluation : A recent study synthesized various derivatives of tetrahydropyrido compounds and evaluated their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics .
  • In Vivo Studies : Although most studies have focused on in vitro assays, preliminary in vivo studies are needed to confirm the efficacy and safety profile of this compound in animal models.

Pharmacological Profile

The pharmacological properties of this compound suggest favorable characteristics for drug development:

  • Absorption : High gastrointestinal absorption potential.
  • Blood-Brain Barrier Penetration : Classified as permeable to the blood-brain barrier.
  • Metabolism : Inhibits CYP1A2 but does not significantly affect other cytochrome P450 enzymes .

Q & A

Q. What are the recommended synthetic routes for 6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of pre-functionalized pyridine precursors. For example, halogenation of the pyridine core using N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) under reflux conditions is common. Evidence from analogous pyrazine derivatives suggests that microwave-assisted synthesis may improve regioselectivity and reduce reaction time (e.g., Pd(PPh₃)₄-catalyzed coupling reactions at 105°C in dioxane/water) . Key factors affecting yield include:

  • Temperature : Higher temperatures (100–120°C) favor cyclization but may lead to side reactions.
  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance cross-coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, NMP) stabilize intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C6 and C8). Discrepancies in chemical shifts may indicate tautomerism or impurities .
  • Mass spectrometry (HRMS) : Exact mass analysis distinguishes between isotopic clusters (e.g., Cl²⁵ vs. Cl³⁷) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrazine co-crystals .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolysis : The compound’s dichloro groups are susceptible to nucleophilic attack by moisture. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMF or DMSO .
  • Light sensitivity : UV/Vis studies on similar chlorinated heterocycles show degradation under prolonged light exposure; use amber vials .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antiviral screening : Retrovirus family assays (e.g., HIV RT inhibition) are relevant due to structural similarity to pyrrolo[2,3-b]pyridine antivirals .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) with EC₅₀ thresholds <10 μM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antiviral applications?

SAR studies on pyrido-pyrazines reveal:

  • Chlorine positioning : 6,8-dichloro substitution enhances binding to viral protease active sites compared to mono-chloro analogs .
  • Tetrahydropyridine ring : Saturation improves metabolic stability but reduces solubility (logP >2.5). Introduce polar substituents (e.g., –OH, –NH₂) at C3 to balance lipophilicity .

Table 1 : Key SAR Observations from Analogous Compounds

Substituent PositionBioactivity ImpactReference
C6-Cl↑ Protease inhibition
C8-Cl↓ Cytotoxicity
C3-OH↑ Solubility

Q. What strategies resolve contradictions in reported biological data for this compound?

Discrepancies in IC₅₀ values may stem from:

  • Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
  • Enantiomeric purity : Chiral centers in related compounds (e.g., ofloxacin derivatives) show divergent activities; use chiral HPLC to isolate enantiomers .

Q. How can regioselective functionalization of the pyrazine ring be achieved?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate C5, followed by electrophilic quenching (e.g., I₂, B(OH)₃) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at C6/C8 positions require Pd(OAc)₂ and SPhos ligand .

Q. What computational methods predict binding modes with viral targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with HIV integrase (PDB: 1QS4). Focus on Cl…π interactions with Phe121 .
  • MD simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What analytical challenges arise in quantifying degradation products, and how are they addressed?

  • HPLC-MS/MS : Monitor hydrolysis products (e.g., 6-chloro-8-hydroxy derivatives) using C18 columns and 0.1% formic acid in mobile phase .
  • Degradation pathways : Acidic conditions (pH <3) promote dechlorination; validate stability under physiological pH (7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.